![molecular formula C11H10O3S B2371859 3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 743440-27-9](/img/structure/B2371859.png)

3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

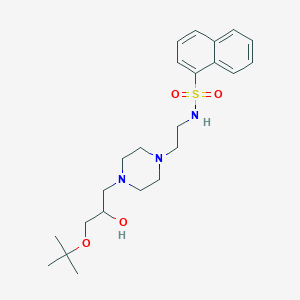

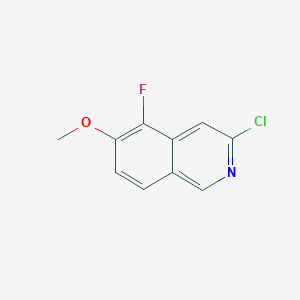

“3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C11H10O3S . It is offered by various chemical suppliers.

Molecular Structure Analysis

The molecular structure of “3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” consists of a benzofuran ring with a carboxylic acid group at the 2-position and a methylsulfanyl-methyl group at the 3-position .Physical And Chemical Properties Analysis

The molecular weight of “3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is 222.26 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

- The related compound, 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, exhibits a distinct crystal structure where the methyl group of the methylsulfanyl substituent is almost perpendicular to the plane of the benzofuran fragment. This compound forms centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds and C—H⋯π interactions, indicating potential for interactions in solid-state forms (Choi et al., 2008).

Oxidation and Structural Stability

- Studies on methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, prepared by oxidation, reveal structural insights such as the position of the O atom and methyl group of the methylsulfinyl substituent, and the role of intermolecular aromatic π–π interactions in stabilizing the crystal structure (Choi et al., 2008).

Potential Biological Applications

- A related study focuses on synthesizing and evaluating 3-substituted-benzofuran-2-carboxylic esters, which include sulfur atoms at specific positions. These compounds have been found to be potent inhibitors of ischemic cell death, demonstrating the potential of benzofuran derivatives in biological applications (Suh et al., 2010).

Molecular Docking and Biological Activity Analysis

- Research on the molecular docking, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives, including monomeric and dimeric species, shows their potential in inhibiting cancer and microbial diseases. This study highlights the relevance of benzofuran compounds in pharmacological research (Sagaama et al., 2020).

Mecanismo De Acción

- Elafibranor is a dual peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting both PPARα and PPARβ/δ .

Target of Action

Biochemical Pathways

Pharmacokinetics

Propiedades

IUPAC Name |

3-(methylsulfanylmethyl)-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-15-6-8-7-4-2-3-5-9(7)14-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQSGAWZWQUISZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(OC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2371781.png)

![(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B2371782.png)

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2371783.png)

![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline](/img/structure/B2371785.png)

![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)

![6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371787.png)

![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)